2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone
Beschreibung
Molecular Formula: C₁₈H₁₄N₄OS Structure: The compound features a pyrimidin-4(1H)-one core substituted at position 2 with a sulfanylmethyl-benzimidazole moiety and at position 6 with a phenyl group. The benzimidazole ring system, a bicyclic aromatic heterocycle, is linked via a methylene-sulfur (-CH₂-S-) bridge to the pyrimidinone scaffold.
For instance, benzyl chloride reacts with thiol-containing pyrimidinones in basic conditions to form sulfanyl derivatives . Extrapolating this, the target compound likely involves coupling a benzimidazole-containing thiol or halide with a pre-functionalized pyrimidinone intermediate.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17-10-15(12-6-2-1-3-7-12)21-18(22-17)24-11-16-19-13-8-4-5-9-14(13)20-16/h1-10H,11H2,(H,19,20)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFKDQBQJDKUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 1H-Benzimidazole-2-carbaldehyde
The benzimidazole core is typically synthesized via Phillip’s method, involving condensation of o-phenylenediamine with formic acid under reflux in hydrochloric acid. For 2-substituted derivatives, aldehydes or nitriles are employed. For example:
Optimization Note : Microwave-assisted synthesis reduces reaction time to 15–30 minutes with comparable yields.
Functionalization at the 2-Position
To introduce the chloromethyl group, 2-hydroxymethylbenzimidazole is treated with thionyl chloride:
Characterization Data :
Construction of the Pyrimidinone Core
Cyclocondensation of Benzoylacetone with Thiourea
The pyrimidinone ring is formed via acid-catalyzed cyclization:
Reaction Mechanism :
-
Knoevenagel condensation forms the α,β-unsaturated ketone.
-
Nucleophilic attack by thiourea’s sulfur atom followed by cyclodehydration.
Table 1: Optimization of Pyrimidinone Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 6 | 70 |
| PPA | Solvent-free | 120 | 2 | 85 |
| FeCl₃ | MeCN | 60 | 4 | 65 |
Coupling of Benzimidazole and Pyrimidinone Intermediates
Thiol-Displacement Reaction
The sulfanyl methyl bridge is established via nucleophilic substitution:
Key Considerations :
-
Base Selection : K₂CO₃ or Et₃N improves thiolate nucleophilicity.
-
Solvent : Polar aprotic solvents (DMSO, DMF) enhance reaction rate.
Table 2: Effect of Base on Coupling Efficiency
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMSO | 80 | 12 | 72 |
| Et₃N | DMF | 90 | 10 | 68 |
| NaOH | EtOH | 70 | 15 | 58 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography (eluent: EtOAc/hexane, 3:7) or recrystallization from ethanol.
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 12.35 (s, 1H, NH), 8.15–7.20 (m, 9H, Ar-H), 4.40 (s, 2H, SCH₂), 6.85 (s, 1H, pyrimidinone C₅-H).
-
LC-MS (ESI+) : m/z 363.1 [M+H]⁺.
Challenges and Alternative Approaches
Competing Side Reactions
-
Oxidation of Thiol : Use of inert atmosphere (N₂/Ar) prevents disulfide formation.
-
Regioselectivity in Pyrimidinone Formation : Electron-withdrawing groups on benzoylacetone direct cyclization to the 6-position.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole or pyrimidinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the benzimidazole or pyrimidinone rings.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit promising anticancer properties. The benzimidazole moiety is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Studies have shown that derivatives like 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the sulfanyl group enhances its interaction with microbial enzymes, potentially leading to increased efficacy against bacteria and fungi. In vitro studies have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Antiviral Activity
Recent investigations have explored the antiviral potential of benzimidazole derivatives, including this compound. Preliminary findings suggest that it may inhibit viral replication by interfering with viral entry or replication processes, making it a candidate for further development in antiviral therapies .
Agricultural Applications
The compound's unique structure may also allow it to function as a pesticide or herbicide. The ability to disrupt cellular processes in pests could be harnessed to develop new agricultural chemicals that are effective against resistant strains of insects or weeds. Research is ongoing to evaluate its efficacy and safety in agricultural settings .
Material Science Applications
In material science, compounds like this compound are being investigated for their potential use in organic electronics and photonic devices due to their electronic properties. Their ability to form stable films makes them suitable candidates for applications in solar cells and light-emitting diodes (LEDs) .
Case Studies
Wirkmechanismus
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Key Comparative Insights:
Aromaticity and Binding Affinity: The target compound’s benzimidazole and phenyl groups provide extended π-systems, which may enhance binding to aromatic-rich enzyme active sites (e.g., kinases, cytochrome P450) compared to simpler analogs like 2-(benzylsulfanyl) derivatives . In contrast, compounds with alkyl or alkoxy substituents (e.g., 2-(methylsulfanyl)-4(1H)-pyrimidinone) exhibit reduced aromatic interactions but improved solubility .
This contrasts with rigid sulfonamide or sulfone groups in other analogs . Fluorinated sulfanyl groups (e.g., CF₂H-S in ) increase electronegativity, possibly enhancing metabolic resistance .
Biological Activity :
- Compounds with benzimidazole moieties (e.g., the target) are frequently associated with kinase inhibition, DNA intercalation, or antimicrobial activity due to their planar, heteroaromatic nature .
- N-Substituted sulfanylacetamides () demonstrate enzyme inhibition (α-glucosidase, BChE), highlighting the role of the sulfanyl group in coordinating with catalytic residues .
Synthetic Complexity: The target compound’s benzimidazole component requires multi-step synthesis (e.g., cyclization of o-phenylenediamine derivatives), whereas simpler analogs (e.g., 2-(methylsulfanyl)pyrimidinones) are accessible via one-step substitutions .
Biologische Aktivität
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone, a compound with the molecular formula and a molecular weight of approximately 334.39 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and structure-activity relationships (SAR) of this compound, focusing on its pharmacological implications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with phenyl-substituted pyrimidinones. The synthetic route often employs methods such as refluxing in ethanol or other solvents to achieve high yields and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, compounds within this class have demonstrated activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Moderate against S. aureus | 50 | |
| Benzimidazole derivative A | Strong against E. coli | 25 | |
| Benzimidazole derivative B | Weak against C. albicans | 250 |
Anticancer Activity
Benzimidazole derivatives have shown promising anticancer activity. The compound's ability to inhibit cell proliferation in various cancer cell lines has been reported, with mechanisms involving apoptosis induction and cell cycle arrest. For example, studies have indicated that certain derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural features. Modifications at the benzimidazole or pyrimidinone moieties can enhance their potency and selectivity towards specific biological targets. For instance, substituents on the phenyl ring can alter lipophilicity and improve cellular uptake .
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in treating infectious diseases and cancers:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against resistant strains of bacteria. The results showed that modifications on the benzimidazole nucleus significantly enhanced activity against multi-drug resistant strains .
- Case Study on Anticancer Properties : In vitro studies demonstrated that specific modifications on the pyrimidinone ring led to increased cytotoxicity against breast cancer cell lines, suggesting a potential for development into chemotherapeutic agents .
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone, and how can reaction parameters be optimized?
The synthesis of this compound typically involves multi-step routes, starting with the preparation of the pyrimidinone core followed by sulfanyl group introduction. One-pot Biginelli-like reactions (common for dihydropyrimidinones) can be adapted by substituting thiourea derivatives to incorporate the sulfanyl moiety . For example, coupling 6-phenyl-4(1H)-pyrimidinone with a benzimidazole-thiol precursor under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Optimization includes:
- Catalyst selection : Lewis acids like FeCl₃ or Bi(OTf)₃ improve cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Gradual heating (80–100°C) minimizes side reactions like oxidation of the sulfanyl group .
Basic: Which analytical techniques are most reliable for structural confirmation, particularly the sulfanyl linkage and stereochemistry?
- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths (C–S ≈ 1.81 Å) and dihedral angles between benzimidazole and pyrimidinone rings .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 377.0921 for C₁₉H₁₅N₄OS₂) .
Advanced: How do structural modifications (e.g., substituents on benzimidazole or pyrimidinone) affect biological activity, and what computational tools predict these effects?
-
Structure-activity relationship (SAR) :
Substituent Position Modification Observed Effect Source Benzimidazole C2 Methylation Increased lipophilicity, enhanced enzyme binding Pyrimidinone C6 Phenyl → Chlorophenyl Improved antimicrobial activity (MIC reduced by 50%) -
Computational modeling :
Advanced: How can contradictions between in vitro and in vivo efficacy data be systematically addressed?
Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:
- Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS to identify rapid clearance .
- Metabolite identification : Incubate the compound with liver microsomes to detect sulfoxide derivatives (common sulfanyl oxidation products) .
- Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and stability .
Basic: What are common synthetic impurities, and how can chromatographic methods separate them?
- Impurities :
- Oxidation byproducts : Sulfoxide derivatives (e.g., 2-[(1H-benzimidazol-2-ylmethyl)sulfinyl] analogs).
- Unreacted intermediates : Residual benzimidazole-thiols or pyrimidinone precursors.
- Separation :
- HPLC : Use a C18 column with gradient elution (ACN/H₂O + 0.1% TFA). Retention times for the target compound and sulfoxide differ by ~2 minutes .
- TLC : Silica gel GF₂₅₄ with ethyl acetate/hexane (3:7) reveals impurities as secondary spots (Rf ~0.4 vs. 0.6 for the product) .
Advanced: What strategies elucidate the mechanism of action when targeting enzymes with multiple isoforms (e.g., kinases)?
- Isoform-specific assays : Use recombinant proteins (e.g., EGFR-TK vs. HER2-TK) to compare inhibition constants (Kᵢ) .
- Kinome-wide profiling : Employ kinase inhibitor panels (e.g., DiscoverX KINOMEscan) to identify off-target effects .
- CRISPR-Cas9 knockout models : Validate target relevance in cellular contexts (e.g., EGFR-knockout HeLa cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
